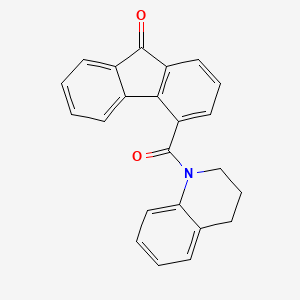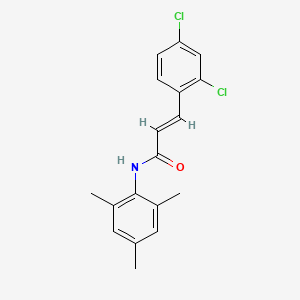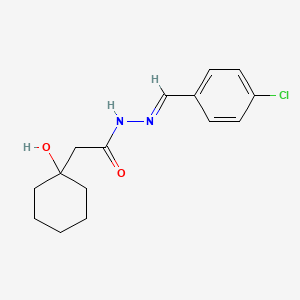
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorenone derivatives, including structures similar to "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one", can be achieved through divergent synthesis methods using ortho-alkynylarylketones as precursors. These precursors are utilized in reactions catalyzed by silver to form polycarbonyl intermediates, which undergo cyclization and decarboxylation to yield the desired fluorenone derivatives under acidic conditions (Jantra Jantrapirom et al., 2023). Similarly, palladium-catalyzed oxidative carbonylation has been employed to synthesize quinoline-4-one derivatives, showcasing the versatility of methods available for constructing such complex molecules (M. Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of fluorenone and related derivatives, like "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one", often features planar configurations with conjugated systems contributing to their unique physical and chemical properties. For instance, studies have reported the crystallographic analysis of similar fluorenone compounds, highlighting their planar arrangements and intermolecular interactions, which play a crucial role in defining their structural characteristics (P. Jones et al., 2004).
Chemical Reactions and Properties
Fluorenone derivatives undergo a variety of chemical reactions, reflecting their reactive nature and chemical versatility. The presence of functional groups such as the ketone in fluorenone allows for various chemical modifications and reactions, including cyclocarbonylations and cross-coupling reactions, to synthesize substituted fluoren-9-ones. These reactions demonstrate the compound's ability to participate in complex chemical transformations, leading to a wide array of structurally diverse molecules (M. Campo & R. Larock, 2002).
Physical Properties Analysis
The physical properties of fluorenone derivatives, including those similar to "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one", are influenced by their molecular structures. The planarity and conjugated systems within these molecules contribute to their optical and electronic properties, making them subjects of interest in materials science and organic electronics. The crystalline structures and packing modes of such compounds are crucial in understanding their physical properties and potential applications in various technologies (I. Csöregh et al., 1993).
Chemical Properties Analysis
The chemical properties of "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one" and related compounds are defined by their functional groups and molecular frameworks. The reactivity, stability, and interactions of these compounds with various reagents and conditions provide insight into their chemical behavior, which is essential for their potential applications in synthesis, catalysis, and material science. Studies have explored the synthesis of related compounds through different methodologies, showcasing the diverse chemical properties that can be harnessed for various applications (Shuai Xu et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c25-22-17-10-3-2-9-16(17)21-18(22)11-5-12-19(21)23(26)24-14-6-8-15-7-1-4-13-20(15)24/h1-5,7,9-13H,6,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJACRHWGZSYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoren-9-one, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)
![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)
![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)